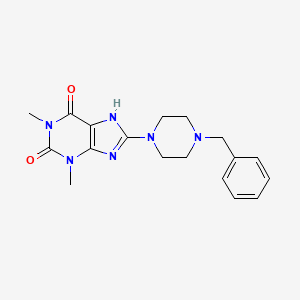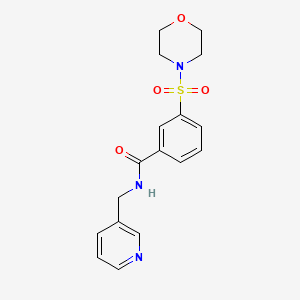
8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
Mécanisme D'action
8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390 acts as a competitive antagonist at dopamine D1 receptors. It binds to the receptor and blocks the binding of dopamine, which prevents the activation of the receptor. This leads to a decrease in the activity of dopamine D1 receptor signaling pathways.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopamine D1 receptor signaling pathway, which can lead to a decrease in the release of dopamine and a decrease in the activity of downstream signaling pathways. It has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390 in lab experiments is its high selectivity for dopamine D1 receptors. This allows researchers to specifically study the effects of dopamine D1 receptor activation without interference from other receptors. However, one limitation is that this compound 23390 is a competitive antagonist, which means it only partially blocks dopamine binding to the receptor. This can make it difficult to fully block dopamine D1 receptor signaling pathways.
Orientations Futures
There are a number of future directions for research using 8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390. One area of research is to study the effects of dopamine D1 receptor activation on various physiological and behavioral processes. Another area of research is to study the effects of this compound 23390 on other neurotransmitter systems, such as the serotonin system. Additionally, there is a need for further research to develop more selective dopamine D1 receptor antagonists that can fully block dopamine D1 receptor signaling pathways.
Applications De Recherche Scientifique
8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 23390 has been extensively used in scientific research to study the role of dopamine in the brain. It is a selective dopamine D1 receptor antagonist, which means it binds specifically to dopamine D1 receptors and blocks their activity. This allows researchers to study the effects of dopamine D1 receptor activation on various physiological and behavioral processes.
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)19-17(20-15)24-10-8-23(9-11-24)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJEWPYCPUTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
![ethyl 4-{[6-(cyclohexylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate](/img/structure/B3456326.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3456334.png)
![diethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3456337.png)
![ethyl 2-[(1-piperidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3456340.png)
![4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline](/img/structure/B3456353.png)

![5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B3456369.png)
![8',9'-dimethoxy-3'-(3-pyridinyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3456377.png)
![6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)](/img/structure/B3456381.png)

![N-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B3456403.png)
